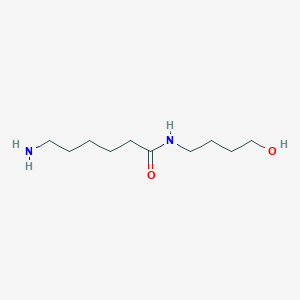
6-Amino-N-(4-hydroxybutyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-(4-hydroxybutyl)hexanamide is a chemical compound with the molecular formula C10H22N2O2 It is a derivative of hexanamide, featuring an amino group and a hydroxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(4-hydroxybutyl)hexanamide typically involves the condensation of 6-aminocaproic acid with 4-hydroxybutylamine. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(4-hydroxybutyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Amino-N-(4-carboxybutyl)hexanamide.
Reduction: 6-Amino-N-(4-aminobutyl)hexanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-N-(4-hydroxybutyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-Amino-N-(4-hydroxybutyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: A simpler analog with similar functional groups but lacking the hydroxybutyl moiety.
4-Hydroxybutylamine: Another related compound that shares the hydroxybutyl group but lacks the hexanamide structure.
Uniqueness
6-Amino-N-(4-hydroxybutyl)hexanamide is unique due to the combination of its amino and hydroxybutyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
CAS No. |
763103-53-3 |
|---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
6-amino-N-(4-hydroxybutyl)hexanamide |
InChI |
InChI=1S/C10H22N2O2/c11-7-3-1-2-6-10(14)12-8-4-5-9-13/h13H,1-9,11H2,(H,12,14) |
InChI Key |
PRUMAFCABDWGHH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NCCCCO)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















